(E)-6-O-(p-coumaroyl)scandoside methyl ester
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Overview
Description
(E)-6-O-(p-coumaroyl)scandoside methyl ester is a naturally occurring compound that can be isolated from the plant Oldenlandia diffusa . It belongs to the class of iridoids, which are known for their diverse biological activities. This compound has garnered interest due to its anti-inflammatory and anti-proliferative properties .
Preparation Methods
(E)-6-O-(p-coumaroyl)scandoside methyl ester can be isolated from Oldenlandia diffusa through extraction and purification processes Industrial production methods typically involve the extraction of the compound from plant material, followed by purification using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
(E)-6-O-(p-coumaroyl)scandoside methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
(E)-6-O-(p-coumaroyl)scandoside methyl ester has several scientific research applications. In chemistry, it is used as a reference compound for the identification and quantification of iridoids in plant extracts . In biology and medicine, it has been studied for its anti-inflammatory and anti-proliferative effects, particularly in cancer research . The compound has shown moderate anti-proliferation effects on PC3 human androgen-independent prostate cancer cells .
Mechanism of Action
The mechanism of action of (E)-6-O-(p-coumaroyl)scandoside methyl ester involves the inhibition of inflammatory cytokines and mediators . It exerts its effects by suppressing the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways . These pathways are crucial for the regulation of inflammation and cell proliferation, making the compound a potential candidate for anti-inflammatory and anti-cancer therapies .
Comparison with Similar Compounds
(E)-6-O-(p-coumaroyl)scandoside methyl ester is unique due to its specific structure and biological activities. Similar compounds include other iridoids such as 10(S)-hydroxypheophytin a, which also exhibits anti-proliferative effects . this compound is distinguished by its specific anti-inflammatory properties and its ability to inhibit key signaling pathways involved in inflammation and cancer .
Properties
Molecular Formula |
C26H30O13 |
---|---|
Molecular Weight |
550.5 g/mol |
IUPAC Name |
methyl 7-(hydroxymethyl)-5-[3-(4-hydroxyphenyl)prop-2-enoyloxy]-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C26H30O13/c1-35-24(34)15-11-36-25(39-26-23(33)22(32)21(31)17(10-28)38-26)19-13(9-27)8-16(20(15)19)37-18(30)7-4-12-2-5-14(29)6-3-12/h2-8,11,16-17,19-23,25-29,31-33H,9-10H2,1H3 |
InChI Key |
ABYPZHZWILXERF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=COC(C2C1C(C=C2CO)OC(=O)C=CC3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
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